N,N-Dimethylbenzo[b]thiophen-3-amine
Description
N,N-Dimethylbenzo[b]thiophen-3-amine (CAS: 10275-64-6) is a heterocyclic aromatic compound featuring a benzo[b]thiophene core substituted with a dimethylamino group at the 3-position. Its molecular formula is C₁₂H₁₅NS, and it is structurally characterized by a fused benzene-thiophene ring system, where the nitrogen atom in the amine group is doubly methylated. Its synthesis typically involves alkylation of benzo[b]thiophen-3-amine with methylating agents under controlled conditions .
Properties
Molecular Formula |
C10H11NS |
|---|---|
Molecular Weight |
177.27 g/mol |
IUPAC Name |
N,N-dimethyl-1-benzothiophen-3-amine |
InChI |
InChI=1S/C10H11NS/c1-11(2)9-7-12-10-6-4-3-5-8(9)10/h3-7H,1-2H3 |
InChI Key |
VCSCATJEXSVTFA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CSC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethylbenzo[b]thiophen-3-amine can be achieved through various synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethylbenzo[b]thiophen-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of this compound .
Scientific Research Applications
N,N-Dimethylbenzo[b]thiophen-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N,N-Dimethylbenzo[b]thiophen-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
5-(Trifluoromethyl)benzo[b]thiophen-3-amine (CAS: N/A)
- Structure: Differs by a trifluoromethyl (-CF₃) group at the 5-position instead of the dimethylamino group.
- Properties: The electron-withdrawing -CF₃ group enhances electrophilicity and metabolic stability compared to the electron-donating dimethylamino group.
- Applications : Used in agrochemicals and pharmaceuticals for its resistance to oxidative degradation .
2-Nitrobenzo[b]thiophen-3-amine (CAS: 256427-77-7)
- Structure: Features a nitro (-NO₂) group at the 2-position.
- Properties : The nitro group increases reactivity in electrophilic substitution reactions but reduces solubility in polar solvents.
- Synthesis : Prepared via nitration of benzo[b]thiophen-3-amine derivatives .
Ring-Saturated Derivatives
2,3-Dihydrobenzo[b]thiophen-3-amine 1,1-dioxide (CAS: 83863-51-8)
- Structure : Contains a saturated dihydrothiophene ring and a sulfone group (1,1-dioxide).
- Properties : The sulfone group enhances polarity and hydrogen-bonding capacity, making it suitable for aqueous-phase reactions.
- Synthesis : Achieved via LDA-mediated cyclization of o-(alkylsulfonyl)benzyl azides, yielding moderate to fair yields (40–60%) .
N-(4-Ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine (CAS: 620590-04-7)
- Structure : Combines a dihydrothiophene sulfone with a 4-ethoxyphenyl substituent.
- Applications : Acts as a precursor in the synthesis of sulfonamide-based drugs .
Functional Group Modifications
4-(Phenylsulfonyl)thiophen-3-amine (CAS: 2778524)
N-([1,1′-Biphenyl]-4-yl)dibenzo[b,d]thiophen-3-amine (CAS: 1290039-87-0)
- Structure: Features a dibenzothiophene core with a biphenylamino group.
- Applications : Serves as an OLED intermediate due to its luminescent properties .
Data Tables
Table 1: Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| This compound | 10275-64-6 | C₁₂H₁₅NS | Not reported | Dimethylamino, thiophene |
| 5-(Trifluoromethyl)benzo[b]thiophen-3-amine | N/A | C₉H₆F₃NS | Not reported | Trifluoromethyl, amine |
| 2,3-Dihydrobenzo[b]thiophen-3-amine 1,1-dioxide | 83863-51-8 | C₈H₉NO₂S | 157–160 | Sulfone, dihydrothiophene |
| 4-(Phenylsulfonyl)thiophen-3-amine | 2778524 | C₁₀H₉NO₂S₂ | Not reported | Phenylsulfonyl, amine |
Table 2: Spectral Data Comparison
Key Research Findings
- Synthetic Efficiency : The LDA-mediated cyclization method () achieves higher yields for dihydrobenzo[b]thiophene derivatives (e.g., 4d: 65% yield) compared to traditional hydrogenation routes .
- Electronic Effects : Trifluoromethyl and sulfonyl substituents significantly alter the electron density of the thiophene ring, impacting reactivity in cross-coupling reactions .
- Pharmacological Potential: Dihydrobenzo[b]thiophen-3-amine 1,1-dioxides exhibit enhanced bioavailability due to their sulfone groups, making them candidates for CNS-targeting drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
